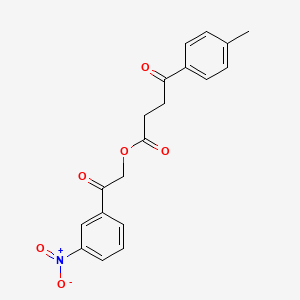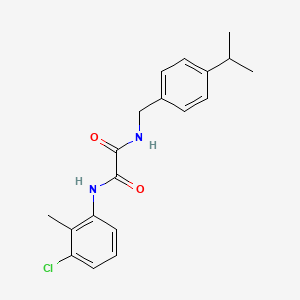
N-(3-bromophenyl)-2-cyano-3-(4-cyanophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2-cyano-3-(4-cyanophenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as BPCA and is widely used in the synthesis of various organic compounds. BPCA has a unique chemical structure that makes it an ideal candidate for a wide range of applications in the field of chemistry, biochemistry, and pharmacology.
Mécanisme D'action
BPCA acts as a Michael acceptor and can undergo nucleophilic addition reactions with various nucleophiles, such as amines and thiols. This makes it an ideal candidate for the synthesis of various organic compounds. BPCA has also been shown to have anti-cancer properties, and its mechanism of action involves the inhibition of proteasome activity.
Biochemical and Physiological Effects:
BPCA has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. BPCA has also been shown to have anti-cancer properties and can induce apoptosis in cancer cells. Additionally, BPCA has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BPCA in lab experiments is its high yield and cost-effectiveness. BPCA is also easy to synthesize, making it a popular choice for researchers. However, one limitation of using BPCA is its potential toxicity. It is important to handle BPCA with care and follow proper safety protocols when working with this compound.
Orientations Futures
There are several future directions for the use of BPCA in scientific research. One potential application is in the development of new anti-cancer drugs. BPCA has been shown to have anti-cancer properties, and further research could lead to the development of new drugs that target specific types of cancer. Additionally, BPCA could be used in the development of new materials, such as biodegradable polymers and nanomaterials. Further research is needed to explore these potential applications of BPCA.
Méthodes De Synthèse
The synthesis of BPCA involves the reaction of 3-bromophenylamine and 4-cyanobenzaldehyde in the presence of acetic acid and acetic anhydride. The reaction mixture is then heated under reflux for a specific period of time, and the resulting product is purified by recrystallization. The yield of BPCA obtained from this synthesis method is typically high, making it a cost-effective approach for large-scale production.
Applications De Recherche Scientifique
BPCA is widely used in scientific research due to its unique chemical properties. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. BPCA has also been used in the development of new materials, such as polymers and nanomaterials.
Propriétés
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(4-cyanophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O/c18-15-2-1-3-16(9-15)21-17(22)14(11-20)8-12-4-6-13(10-19)7-5-12/h1-9H,(H,21,22)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRWZYDWFGICPX-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C(=CC2=CC=C(C=C2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)/C(=C\C2=CC=C(C=C2)C#N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(benzylthio)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5033585.png)
![15-benzyl-19-isopropyl-5,9-dimethyl-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5033590.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5033592.png)

![3-bromo-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5033609.png)

![5-(3,5-dibromo-4-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5033619.png)

![2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,4-dimethylbenzene](/img/structure/B5033629.png)
![1-[2-(3-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5033630.png)
![3-[3-(cyclohexyloxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5033647.png)
![1-[(5-ethyl-2-furyl)methyl]-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5033649.png)


